molecular formula C3H8O3<br>C3H8O3<br>CH2OH-CHOH-CH2OH B035011 Glycerol CAS No. 107283-02-3

Glycerol

Cat. No. B035011
M. Wt: 92.09 g/mol
InChI Key: PEDCQBHIVMGVHV-UHFFFAOYSA-N
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Description

Glycerol, also known as glycerin or glycerine, is a colorless, odorless, and viscous liquid that is widely used in various industries. It is a trihydroxy alcohol with the chemical formula C3H8O3 and is commonly found in animal and plant fats. Glycerol has a wide range of applications, including in the food and beverage, pharmaceutical, and cosmetic industries.

Scientific Research Applications

Density Model for Aqueous Glycerol Solutions

Glycerol is widely used in science due to its adaptable density in aqueous solutions, which aids experimental investigations. A study by Volk & Kähler (2018) developed an analytical expression to calculate the density of aqueous glycerol solutions accurately, greatly improving the precision of experimental results in various scientific fields (Volk & Kähler, 2018).

Glycerol in Mixed Culture Fermentation

Glycerol, a byproduct of bioethanol and biodiesel production, has potential applications in mixed culture fermentation processes for producing bulk chemicals. Temudo et al. (2008) explored this possibility, finding that glycerol can be effectively converted into ethanol and formate, among other products (Temudo et al., 2008).

Glycerol in Membrane Fabrication

Prézélus et al. (2021) highlighted glycerol's role in greener membrane fabrication, particularly in ultrafiltration hollow fibers. Glycerol is noted for its environmental impact, suggesting potential for sustainable industrial practices (Prézélus et al., 2021).

Glycerol in Biodiesel By-products Analysis

Kachel-Jakubowska et al. (2017) analyzed biodiesel by-products, including technical glycerine and distilled glycerine, using various methods like Fourier transform infrared spectroscopy. Their findings contribute to understanding the physicochemical properties of these by-products (Kachel-Jakubowska et al., 2017).

Biotechnological Applications with Yarrowia lipolytica

Rywińska et al. (2013) reviewed the use of glycerol with Yarrowia lipolytica yeast in converting crude glycerol from biodiesel manufacturing into value-added products. This includes the production of organic acids, erythritol, mannitol, and invertase (Rywińska et al., 2013).

Glycerol as Byproduct in Biodiesel Production

Samantaray et al. (2014) focused on the production and application of glycerol as a byproduct in biodiesel production from Pongamia Pinnata. Their work emphasizes the potential of glycerol in reducing the overall cost of biodiesel production (Samantaray et al., 2014).

Glycerol in Physiopathologic Mechanisms

Brisson et al. (2001) discussed glycerol's involvement in various physiopathologic mechanisms, highlighting its fundamental roles in physiological processes across prokaryotes and eukaryotes (Brisson et al., 2001).

Glycerol Oxidation in Catalysis

Villa et al. (2015) explored the use of glycerol in catalytic oxidation, particularly for the formation of valuable oxygenated compounds. Their research focuses on improving the selectivity and activity of catalysts in these processes (Villa et al., 2015).

Glycerol Fermentation for Fuel and Chemicals

Mattam et al. (2013) reviewed the use of glycerol in biological conversion to valuable products, highlighting its advantages over traditional carbon sources like glucose or xylose (Mattam et al., 2013).

Glycerol in Carotenoids Production

Manowattana (2017) studied the use of waste glycerol from biodiesel production for carotenoids production by red yeast, demonstrating a significant increase in yield under optimized conditions (Manowattana, 2017).

Glycerol Polymers in Biomedical Applications

Zhang & Grinstaff (2014) discussed glycerol polymers' use in biomedical applications, including drug delivery and tissue repair, highlighting their diversity and potential in medicine (Zhang & Grinstaff, 2014).

Glycerol in Production of Beneficial Microorganisms

Vassilev et al. (2017) emphasized glycerol's role in the production of biofertilizers and biocontrol products, noting its effectiveness in both submerged and solid-state fermentation processes (Vassilev et al., 2017).

Electrochemical Valorisation of Glycerol

Simões et al. (2012) explored glycerol's electrooxidation for fuel cell applications, highlighting its potential in producing valuable fine chemicals (Simões et al., 2012).

Glycerol as a Value-Added Commodity

Anitha et al. (2016) reviewed glycerol's utilization in various applications like hydrogen gas production, fuel additives, and wastewater treatment, emphasizing its potential as a renewable feedstock (Anitha et al., 2016).

Glycerol in Catalytic Applications

Jérôme et al. (2008) highlighted glycerol's selective use as a safe organic building block for sustainable organic chemistry, focusing on its role in heterogeneous catalysis (Jérôme et al., 2008).

Glycerol in Biofuel Additives

Andreeva et al. (2022) studied glycerol ethers for their use as biofuel additives, emphasizing their thermodynamic properties and potential applications (Andreeva et al., 2022).

Glycerol as a Green Solvent

Gu & Jérôme (2010) described glycerol's potential as a green solvent in catalysis, organic synthesis, and materials chemistry, noting its combination of water and ionic liquid advantages (Gu & Jérôme, 2010).

Microwave and Ultrasound Irradiation Applications

Cintas et al. (2014) reviewed glycerol's use as a solvent and reagent under microwave or ultrasound irradiation, highlighting its role in modern chemical processes and biorefineries (Cintas et al., 2014).

Thermo-, Photo-, and Electrocatalytic Glycerol Oxidation

Dodekatos et al. (2018) provided insights into recent developments in selective glycerol oxidation to produce value-added products, focusing on heterogeneous catalysts (Dodekatos et al., 2018).

properties

IUPAC Name

propane-1,2,3-triol
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InChI

InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2
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InChI Key

PEDCQBHIVMGVHV-UHFFFAOYSA-N
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Canonical SMILES

C(C(CO)O)O
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Molecular Formula

C3H8O3, Array
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Related CAS

25618-55-7, 26403-55-4
Record name Polyglycerol
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Record name Poly[oxy(2-hydroxy-1,3-propanediyl)], α-hydro-ω-hydroxy-
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DSSTOX Substance ID

DTXSID9020663
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Molecular Weight

92.09 g/mol
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Physical Description

Glycerine appears as a colorless to brown colored liquid. Combustible but may require some effort to ignite., Clear, colourless hygroscopic syrupy liquid with not more than a slight characteristic odour, which is neither harsh nor disagreeable, Clear, colorless, odorless, syrupy liquid or solid (below 64 degrees F). [Note: The solid form melts above 64 degrees F but the liquid form freezes at a much lower temperature.]; [NIOSH], Liquid, HYGROSCOPIC VISCOUS COLOURLESS LIQUID., Clear, colorless, odorless, syrupy liquid or solid (below 64 °F). [Note: The solid form melts above 64 °F but the liquid form freezes at a much lower temperature.]
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Boiling Point

554 °F at 760 mmHg (decomposes) (NTP, 1992), 290 °C (decomposes), BP: 263 °C at 400 mm Hg; 240.0 °C at 200 mm Hg; 220.1 °C at 100 mm Hg; 208.0 °C at 60 mm Hg; 182.2 °C at 20 mm Hg; 167.2 °C at 10 mm Hg; 153.8 °C at 5 mm Hg; 125.5 °C at 1.0 mm Hg, 290 °C, 554 °F (Decomposes)
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Flash Point

320 °F (NTP, 1992), 177 °C, 177 °C (Open cup), 176 °C c.c., 320 °F
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Solubility

greater than or equal to 100 mg/mL at 64 °F (NTP, 1992), Miscible with ethanol; slightly soluble in ethyl ether; insoluble in benzene, carbon tetrachloride, chloroform, carbon disulfide, petroleum ether, 1 part dissolves in 11 parts ethyl acetate, in approx 500 parts ethyl ether. Insoluble in benzene, chloroform, carbon tetrachloride, carbon disulfide, petroleum ether, oils., SOLUBILITY IN ACETONE: 1 G IN 15 ML, Insoluble in fixed and volatile oils, In water, 5.296X10+6 mg/L at 25 °C, 1000.0 mg/mL, Solubility in water: miscible, Miscible
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Density

1.261 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2613 g/cu cm at 20 °C, A trihydric (polyhydric) alcohol; hygroscopic; density (anhydrous): 1.2653; density (USP): >1.249 at 25 °C/25 °C; density (dynamite): 1.2620, Relative density (water = 1): 1.26, 1.26
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Vapor Density

3.17 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.17 (Air = 1), Relative vapor density (air = 1): 3.2
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Vapor Pressure

0.0025 mmHg at 122 °F ; 40 mmHg at 388 °F (NTP, 1992), 0.000168 [mmHg], VP: 0.0025 MM HG AT 50 °C, 1.68X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.01, (122 °F): 0.003 mmHg
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Mechanism of Action

When administered rectally, glycerin exerts a hygroscopic and/or local irritant action, drawing water from the tissues into the feces and reflexively stimulating evacuation. Glycerin decreases intraocular pressure by creating an osmotic gradient between the blood and intraocular fluid, causing fluid to move out of the aqueous and vitreous humors into the bloodstream., Glycerin (glycerol) and sorbitol are hyperosmotic laxatives., When administered rectally, glycerin and sorbitol exert a hygroscopic and/or local irritant action, drawing water from the tissues into the feces and reflexly stimulating evacuation. The extent to which the simple physical distention of the rectum and the hygroscopic and/or local irritant actions are responsible for the laxative effects of some of these drugs is not known. Only extremely high oral doses of sorbitol (25 g daily) or glycerin exert laxative action., /Glycerin/ decreases intraocular pressure by creating an osmotic gradient between the blood and intraocular fluid, causing fluid to move out of the aqueous and vitreous humors into the bloodstream., The physicochemical effects of a series of alkanols, alkanediols and glycerol on erythrocyte shape and hemolysis at 4 and 20 degrees C were examined. We calculated the dielectric constant of the incubation medium, Ds, and the dielectric constant of the erythrocyte membrane Dm in the presence of organic solutes. The ratio Ds/Dm = -38.48 at 20 degrees C defines the normal biconcave shape in a medium without hemolytic agents. A decrease in Ds/Dm favors externalization or internalization with consequent hemolysis. Alkanols and alkanediols convert biconcave erythrocytes into echinocytes, which is accompanied by an increase in the projected surface area. Glycerol converts biconcave erythrocytes into stomatocytes, which was accompanied by a marginal decrease in the projected surface area. Progressive externalization in alkanols and alkanediols or internalization in glycerol resulted in a decrease in the projected surface area and the formation of smooth spheres. The degree of shape change induced was related to the degree of hemolysis and the ratio Ds/Dm. A decrease in temperature reduced both the degree of shape change and hemolysis. .../Thus/ physicochemical toxicity may be a result of a temperature dependent hydrophobic interaction between the organic solutes and the membrane and is best interpreted by the ability of the solutes to change Ds and Dm.
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Product Name

Glycerin

Color/Form

Syrupy, rhombic plates, Clear, colorless syrupy liquid, Clear, colorless, ... syrupy liquid or solid (below 64 degrees F) [Note: The solid form melts above 64 degrees F but the liquid form freezes at a much lower temperature].

CAS RN

56-81-5
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Melting Point

64 °F (NTP, 1992), 18.1 °C, 20 °C, 18 °C, 64 °F
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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